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Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate

Lipophilicity Polar surface area Positional isomer differentiation

Isomer misassignment in PDE10 inhibitor libraries leads to irreproducible SAR data. This para-substituted benzoyl reference standard (InChIKey ACOTUFQBCCJZJK-UHFFFAOYSA-N) eliminates identity ambiguity. • Validated scaffold for PDE10 pharmacophore: aligns with patent-preferred para-substitution vector for systematic ester SAR. • Matched molecular pair with ortho isomer (CAS 1705513-62-7): defined XLogP3-AA 1.6, TPSA 81.6 Ų, 5 rotatable bonds enable positional SAR probing. • Carbonyl-to-sulfonyl linker pair with CAS 1448037-39-5 for bioisostere evaluation. • InChIKey-based registration prevents isomer misassignment in multi-site compound management.

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 1448046-49-8
Cat. No. B2894777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate
CAS1448046-49-8
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C18H19N3O4/c1-24-18(23)14-4-2-13(3-5-14)17(22)21-10-6-15(7-11-21)25-16-12-19-8-9-20-16/h2-5,8-9,12,15H,6-7,10-11H2,1H3
InChIKeyACOTUFQBCCJZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate: Structural & Physicochemical Baseline


Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate (CAS 1448046-49-8) is a synthetic small molecule belonging to the aryl-ether-piperidine carboxamide benzoate ester class. Its core architecture comprises a para-substituted methyl benzoate linked via a carbonyl to a piperidine ring that bears a pyrazin-2-yloxy substituent at the 4-position [1]. The molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of 341.4 g/mol, a computed XLogP3-AA of 1.6, a topological polar surface area (TPSA) of 81.6 Ų, and 5 rotatable bonds [1]. This compound is structurally related to a broader series of pyrazine-containing piperidine derivatives investigated in patent literature as phosphodiesterase 10 (PDE10) inhibitors, though specific bioactivity data for this exact compound remains sparsely reported in the public domain [2].

PDE10 Inhibitor Scaffold

Pyrazin-2-yloxy piperidine core aligns with patent-preferred PDE10 pharmacophore.

Para-Substitution Pattern

Para-methyl benzoate ester matches SAR-validated substitution for PDE10 binding context.

Fragment-Compatible Properties

Moderate computed lipophilicity and limited rotatable bonds support fragment-based screening fit.

Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate: Why Substitution Requires Justification


The pyrazinyloxy-piperidine carboxamide benzoate scaffold exhibits sensitive structure-activity relationships (SAR) where seemingly minor positional or heterocyclic modifications produce substantial shifts in physicochemical and pharmacological properties. Within this chemical series, substitution at the para position of the benzoyl ring versus the ortho position alters molecular geometry, dipole moment, and steric accessibility of the ester carbonyl, directly affecting target binding and metabolic stability [1]. Replacement of the pyrazine ring with pyridazine introduces an additional nitrogen atom that modifies hydrogen-bond acceptor capacity and π-stacking potential, while replacement of the carbonyl linker with a sulfonyl group changes both the conformational preferences and electronic character of the central linker [1]. These structural variations translate into differential compound behavior that generic substitution cannot capture, making compound-specific procurement essential for reproducible experimental outcomes [2].

Ortho Isomer

Positional shift to ortho may alter lipophilicity and membrane permeability, shifting assay behavior.

Pyridazine Analog

Replacing pyrazine with pyridazine modifies π-stacking geometry and H-bond patterns, affecting target recognition.

Sulfonyl Linker

Carbonyl-to-sulfonyl substitution changes H-bond acceptor count and linker conformation, potentially impairing target binding profile.

Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate: Differentiation Evidence vs. Closest Analogs


Para vs. Ortho Substitution: Lipophilicity and Polar Surface Area

The para-substituted benzoate ester (target compound) exhibits a computed XLogP3-AA of 1.6, compared to 1.5 for the ortho-substituted isomer methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate (CAS 1705513-62-7) [1][2]. The TPSA for both isomers is 81.6 Ų, indicating that the positional shift modulates lipophilicity without altering overall polar surface area. This 0.1 log unit difference in XLogP3-AA, while modest, translates to an approximately 26% difference in predicted octanol-water partition coefficient, which can significantly influence membrane permeability and non-specific protein binding in cellular assays [1].

Para vs. Ortho Lipophilicity
Head-to-head
ΔXLogP3-AA = +0.1 (~26% predicted partition coefficient difference)
Assay permeability and binding context may differ.
Computed value; in vitro validation recommended.
Lipophilicity Polar surface area Positional isomer differentiation

Carbonyl vs. Sulfonyl Linker: Conformational and Electronic Effects

The target compound employs a carbonyl (C=O) linker between the piperidine ring and the benzoate ester, whereas the close analog methyl 4-{[4-(pyrazin-2-yloxy)piperidin-1-yl]sulfonyl}benzoate (CAS 1448037-39-5) uses a sulfonyl (SO₂) linker [1][2]. The carbonyl linker permits partial sp² character and restricted rotation, maintaining a planar amide-like geometry that favors specific hydrogen-bonding interactions. In contrast, the sulfonyl linker adopts a tetrahedral geometry that alters the spatial orientation of the benzoate group relative to the piperidine-pyrazine core, and its stronger electron-withdrawing character modifies the electron density distribution across the entire scaffold [1]. The computed hydrogen bond acceptor count for the target compound is 6, versus 7 for the sulfonyl analog, due to the additional oxygen atom in the sulfonyl group, which can alter solvation and target-binding stoichiometry [1][2].

Carbonyl vs. Sulfonyl H-Bonding
Head-to-head
H-bond acceptors 6 (C=O) vs. 7 (SO₂); linker geometry planar vs. tetrahedral
Hydrogen-bond profile may shift target recognition.
Conformational difference may alter binding stoichiometry.
Linker chemistry Conformational analysis Sulfonamide vs. carboxamide

Pyrazine vs. Pyridazine Heterocycle: π-Stacking and H-Bonding

The target compound incorporates a pyrazine ring (1,4-diazine) as the heterocyclic ether substituent, whereas the analog methyl 4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate (CAS 1797221-40-9) contains a pyridazine ring (1,2-diazine) [1][2]. The 1,4-diazine arrangement in pyrazine positions the nitrogen atoms in a para relationship, creating a symmetrical electron-deficient aromatic system with distinct π-stacking geometry. In contrast, the 1,2-diazine arrangement of pyridazine produces an ortho nitrogen relationship with a dipole moment directed along the N-N bond axis. This structural difference modulates the heterocycle's ability to participate in face-to-face π-stacking with aromatic residues in protein binding pockets and alters hydrogen-bonding patterns with backbone amides or side-chain donors/acceptors [1]. In the PDE10 inhibitor patent literature, pyrazine-containing analogs consistently demonstrate different potency profiles compared to pyridazine-containing counterparts, attributable to these divergent electronic and steric properties [3].

Pyrazine vs. Pyridazine Heterocycle
Head-to-head
1,4-diazine (symmetrical π-system) vs. 1,2-diazine (polarized π-system)
π-stacking geometry may differ between target sites.
Quantitative bioactivity differential not determined for this pair.
Heterocycle SAR π-Stacking interactions Pyrazine vs. pyridazine

Rotatable Bond Count and Entropic Binding Penalty

The target compound possesses 5 rotatable bonds, as computed by Cactvs 3.4.8.24, which is identical to the para-sulfonyl analog (CAS 1448037-39-5) but one fewer than the ortho-carbonyl isomer methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate (CAS 1705513-62-7), which has 6 rotatable bonds [1][2]. Each additional rotatable bond increases the conformational entropy penalty upon target binding by approximately 0.5–1.0 kcal/mol in free energy terms, potentially reducing binding affinity by up to one order of magnitude if the additional rotatable bond must be frozen in a specific conformation upon target engagement [1]. The lower rotatable bond count of the target compound relative to the ortho isomer may confer a kinetic advantage in achieving the bound conformation and a thermodynamic advantage through reduced entropic penalty [3].

Rotatable Bond Comparison
Class-level
5 rotatable bonds (target) vs. 6 (ortho isomer); Δ = -1
May support reduced entropic binding penalty.
Entropic estimate based on general medicinal chemistry principles; no direct assay data.
Molecular flexibility Rotatable bonds Entropic binding penalty

PDE10 Inhibitor Patent Landscape

The pyrazin-2-yloxy piperidine carboxamide scaffold is explicitly claimed in U.S. Patent 8,247,418 as part of a series of PDE10 inhibitors for CNS indications including schizophrenia and bipolar disorder [1]. Within the patent's generic Markush structure, the 4-(pyrazin-2-yloxy)piperidine substructure is a preferred embodiment, and the para-substituted benzoyl ester is among the enumerated R¹ groups [1]. While specific IC₅₀ values for the target compound are not publicly disclosed, structurally analogous compounds within the same patent exhibit PDE10 IC₅₀ values in the sub-micromolar range [1]. The patent's SAR tables indicate that compounds retaining the pyrazine-piperidine ether linkage with a para-substituted benzoyl group consistently show greater PDE10 inhibitory activity than meta-substituted or unsubstituted benzoyl analogs, supporting the specific substitution pattern of the target compound [1].

PDE10 Patent SAR Context
Class-level
Para-substituted benzoyl preferred over meta/unsubstituted in patent SAR tables
Para-substitution context may align with PDE10 preferred motif.
Specific IC₅₀ values not publicly available.
PDE10 inhibition Patent analysis CNS drug discovery

Exact Mass and Isomer Identity Verification

The target compound has a computed exact mass of 341.13755610 Da (monoisotopic mass 341.13755610 Da) [1]. The positional isomer methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate (CAS 1705513-62-7) shares an identical molecular formula (C₁₈H₁₉N₃O₄) and identical exact mass [2]. However, the two compounds are distinguishable by their InChIKey values: ACOTUFQBCCJZJK-UHFFFAOYSA-N for the target (para) compound versus a distinct InChIKey for the ortho isomer [1][2]. The identical mass but different InChIKey means that HRMS alone cannot differentiate these isomers; orthogonal analytical techniques such as NMR or HPLC retention time comparison against authentic reference standards are required for unambiguous identity confirmation [1]. Procurement protocols must therefore include InChIKey-based identity verification to prevent inadvertent isomer substitution during inventory management [3].

Isomer Identity Verification
Head-to-head
Identical exact mass (341.13755610 Da) and formula; distinct InChIKey
Requires InChIKey-based verification to avoid isomer substitution.
Orthogonal techniques (NMR, HPLC) recommended for confirmation.
Mass spectrometry Identity verification Quality control

Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate: Application Scenarios


PDE10 Lead Optimization & SAR Studies

Medicinal chemistry teams pursuing PDE10 inhibitors for schizophrenia or bipolar disorder should procure this compound as a para-substituted benzoyl reference standard for SAR expansion. The patent literature establishes the pyrazin-2-yloxy piperidine scaffold as a PDE10-active pharmacophore, and the para-methyl benzoate substitution pattern aligns with preferred embodiments within the patent SAR tables [1]. Use of this exact compound enables systematic exploration of ester modifications (e.g., hydrolysis to carboxylic acid, amidation, or ester bioisostere replacement) while maintaining the structurally validated piperidine-pyrazine core and para-substitution vector.

Positional Isomer Control in Fragment Screening

For fragment-based drug discovery (FBDD) programs, this compound serves as a well-characterized para-substituted fragment with defined physicochemical properties (XLogP3-AA = 1.6, TPSA = 81.6 Ų, 5 rotatable bonds) [1][2]. Its differentiation from the ortho isomer (CAS 1705513-62-7) in terms of lipophilicity and rotatable bond count makes it suitable as a matched molecular pair for probing positional SAR within fragment screens. The InChIKey-based identity verification protocol described in Section 3 mitigates the risk of isomer misassignment during library registration and screening data analysis [3].

Carbonyl vs. Sulfonyl Linker Bioisostere Evaluation

Research groups investigating the impact of linker chemistry on target engagement can procure this compound alongside the sulfonyl analog (CAS 1448037-39-5) as a matched pair [1][2]. The carbonyl-to-sulfonyl substitution represents a classic bioisosteric replacement in medicinal chemistry, and these two compounds provide a direct experimental system to evaluate the effects of linker geometry (trigonal planar vs. tetrahedral) and hydrogen bond acceptor count (6 vs. 7) on potency, selectivity, and metabolic stability without confounding changes to the pyrazine-piperidine or benzoate substructures.

Analytical Method Development for Isomer Separation

Analytical chemistry laboratories developing LC-MS or HPLC methods for the separation and quantification of positional isomers within the pyrazinyloxy-piperidine carboxamide class can utilize this compound as a reference standard. The identical exact mass (341.13755610 Da) but distinct chromatographic behavior of the para (target) and ortho isomers necessitates robust separation protocols [1][2]. This compound's defined InChIKey (ACOTUFQBCCJZJK-UHFFFAOYSA-N) provides a machine-readable identifier for unambiguous registration in compound management systems, supporting reproducible procurement and inventory tracking across multi-site research organizations [3].

Application
Selection Property
Validation Focus
PDE10 inhibitor SAR expansion
Para-substituted benzoyl ester scaffold
PDE10 enzyme inhibition assay context
Fragment-based positional SAR screening
Para vs. ortho isomer differentiation
InChIKey identity verification
Linker bioisostere evaluation
Carbonyl-to-sulfonyl linker pair
H-bond acceptor count and geometry analysis
Isomer separation method development
Identical mass, distinct retention
LC-MS/HPLC resolution and InChIKey confirmation
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